molecular formula C18H16ClN5O3 B11036433 5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11036433
M. Wt: 385.8 g/mol
InChI Key: HSDRXLXKOLTHSP-UHFFFAOYSA-N
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Description

“5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile” typically involves multi-step organic reactions. Common starting materials include 4-chlorobenzaldehyde, morpholine, and various pyrimidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly involving the chlorophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong bases, or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyrido[2,3-d]pyrimidines have shown potential as enzyme inhibitors, making them valuable in drug discovery and development.

Medicine

In medicine, these compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, and other specialized applications.

Mechanism of Action

The mechanism of action of “5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These include various substituted pyrido[2,3-d]pyrimidines with different functional groups.

    Morpholine Derivatives: Compounds containing the morpholine ring, which is known for its biological activity.

Uniqueness

The uniqueness of “5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H16ClN5O3

Molecular Weight

385.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C18H16ClN5O3/c19-11-3-1-10(2-4-11)13-12(9-20)16(25)21-15-14(13)17(26)23-18(22-15)24-5-7-27-8-6-24/h1-4,12-13H,5-8H2,(H2,21,22,23,25,26)

InChI Key

HSDRXLXKOLTHSP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(C(C(=O)N3)C#N)C4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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